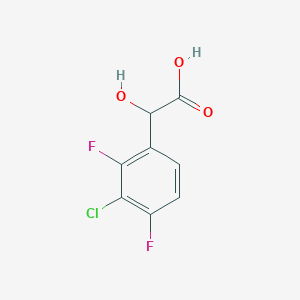
2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a practical synthesis of “3-chloro-2,4-difluoro-5-hydroxybenzoic acid”, a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs, is synthesized from "2,4-difluoro-3-chlororobenzoic acid" .
Chemical Reactions Analysis
The chemical reactions involving “2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid” would depend on its chemical structure and the conditions under which the reactions are carried out. Unfortunately, specific information about the chemical reactions of this compound is not available .
Applications De Recherche Scientifique
Synthesis of Fluoroquinolone Antibiotics
This compound is used in the synthesis of fluoroquinolone (FQ) antibiotics . FQs are effective antibacterial agents for treating infections caused by Gram-negative microorganisms . Newer generations of FQs, such as norfloxacin, ofloxacin, moxifloxacin, and besifloxacin, are known for their strong antimicrobial activities and broad spectrum of antibacterial activities .
Development of Novel Antimicrobial Agents
The compound is used in the development of novel antimicrobial agents with improved activity, superior pharmacokinetic properties, and satisfactory bacterial resistance . This is important in pharmaceutical research .
Improving Antibacterial Effects
1-Cyclopropyl-7-amine-6-hydroxy-8-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives have been developed for improving antibacterial effects . The novel antibacterial compounds have been synthesized from 2,4-difluoro-bromobenzene by aromatic chlorination, carboxylation, nitration, and so on .
Efficient Synthetic Method
An efficient synthetic method has been developed that does not use n-butyllithium . This method is more efficient and involves benzylating the compound, condensing it with diethyl malonate, hydrolyzing it with p-toluenesulfonic acid, condensing it with ethyl orthoformate, substituting cyclopropylamine, cyclizing it, hydrolyzing the ester, and debenzyling it to afford the key quinolone intermediate .
Evaluation of Photostability Characteristics
Some FQs are photolabile compounds which lead to phototoxicity as a side effect . The intrinsic photostability characteristics of these compounds should be evaluated to demonstrate that light exposure does not result in unacceptable changes .
Photodegradation Pathways
Hydroxylation of FQs at the 6-position is one of the main photodegradation pathways . This affords 6-hydroxyciprofloxacin and 6-hydroxysarafloxacin impurities .
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .
Mode of Action
The presence of the chloro and fluoro groups on the phenyl ring may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .
Pharmacokinetics
The compound’s hydroxyacetic acid moiety may enhance its solubility, potentially improving its absorption and distribution within the body .
Result of Action
Similar compounds have been known to exert anti-inflammatory, analgesic, and antiproliferative effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-5-4(10)2-1-3(6(5)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGRPAGOCJGNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


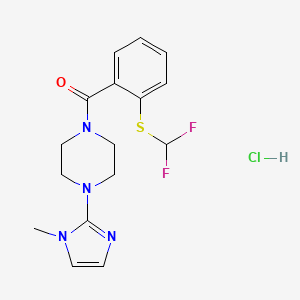
![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2423771.png)
![[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2423772.png)
![3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B2423773.png)
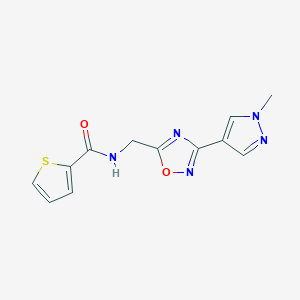
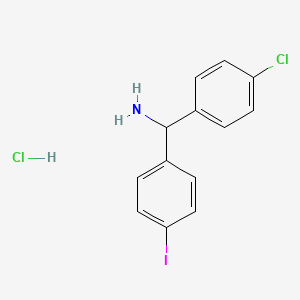
![Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2423780.png)

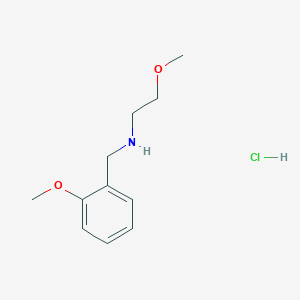
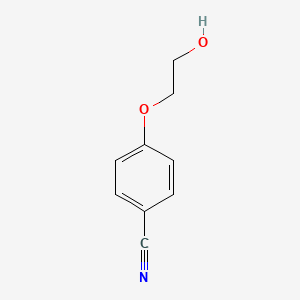

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2423788.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate](/img/structure/B2423789.png)